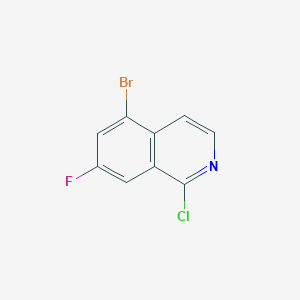
5-Bromo-1-chloro-7-fluoroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ブロモ-1-クロロ-7-フルオロイソキノリンは、イソキノリン環に臭素、塩素、フッ素原子を結合した複素環芳香族化合物です。
準備方法
合成経路と反応条件
5-ブロモ-1-クロロ-7-フルオロイソキノリンの合成は、通常、市販の前駆体から始まる多段階反応を伴います。一般的な方法の1つは、イソキノリン誘導体のハロゲン化です。例えば、前駆体のイソキノリン化合物を、制御された条件下で臭素化、塩素化、フッ素化して、イソキノリン環の特定の位置に目的のハロゲン原子を導入できます。
工業生産方法
5-ブロモ-1-クロロ-7-フルオロイソキノリンの工業生産は、同様の合成経路を大規模に用いる場合があります。このプロセスは、収率、純度、コスト効率の面で最適化されます。これには、多くの場合、連続フロー反応器、自動化システム、厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが保証されます。
化学反応の分析
反応の種類
5-ブロモ-1-クロロ-7-フルオロイソキノリンは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: ハロゲン原子(臭素、塩素、フッ素)は、求核試薬または求電子試薬を使用して、他の官能基に置換できます。
酸化反応と還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体を形成できます。
カップリング反応: スズキ-宮浦反応やヘック反応などのカップリング反応に、より複雑な分子を形成するために参加できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。条件には、多くの場合、極性非プロトン性溶媒と塩基の使用が含まれます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用できます。
還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな官能化イソキノリン誘導体を生成できますが、カップリング反応は、ビアリール化合物を生成できます。
科学研究への応用
5-ブロモ-1-クロロ-7-フルオロイソキノリンは、科学研究でいくつかの用途があります。
医薬品化学: 特に神経および腫瘍学的経路を標的とする医薬品化合物の合成におけるビルディングブロックとして使用されます。
材料科学: この化合物の独特の電子特性は、有機半導体や発光ダイオードの開発に役立ちます。
有機合成: これは、より複雑な有機分子の合成における中間体として役立ち、反応機構の研究や新しい合成方法の開発を促進します。
科学的研究の応用
5-Bromo-1-chloro-7-fluoroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用機序
5-ブロモ-1-クロロ-7-フルオロイソキノリンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素、受容体、またはDNAなどの分子標的に相互作用する可能性があります。ハロゲン原子の存在は、化合物の結合親和性と選択性に影響を与え、生物活性を調節する可能性があります。関連する経路には、シグナル伝達、遺伝子発現、代謝プロセスが含まれます。
類似化合物との比較
類似化合物
- 5-ブロモ-1-クロロイソキノリン
- 5-ブロモ-7-フルオロイソキノリン
- 1-クロロ-7-フルオロイソキノリン
独自性
5-ブロモ-1-クロロ-7-フルオロイソキノリンは、イソキノリン環上の臭素、塩素、フッ素原子の特定の組み合わせによりユニークです。このユニークなハロゲン化パターンは、独自の電子および立体特性を付与し、他の類似化合物がそれほど効果的ではない可能性のある特定の用途に役立ちます。
生物活性
5-Bromo-1-chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the isoquinoline core. Its molecular formula is C9H5BrClF, with a molecular weight of approximately 251.49 g/mol. The compound typically appears as a pale yellow solid and exhibits limited solubility in water but is soluble in organic solvents.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The halogen substituents can enhance binding affinity to specific enzymes, potentially leading to inhibition of their activity. This mechanism is crucial for compounds targeting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : The compound may also act as a modulator of receptor functions, influencing cellular signaling pathways that can lead to therapeutic effects such as anti-cancer or anti-inflammatory responses.
Antitumor Activity
Several studies have reported promising antitumor activity associated with isoquinoline derivatives, including this compound. A notable study highlighted that compounds with similar structural frameworks exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The halogenation at specific positions was found to enhance the potency of these compounds .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Research indicates that this compound exhibits:
- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values for certain bacterial strains were reported as low as 6.25 µg/mL, indicating strong antibacterial potential .
- Antifungal Activity : In vitro studies have also revealed antifungal properties against common fungal pathogens such as Candida albicans. The compound's MIC values for antifungal activity ranged from 12.5 to 25 µg/mL .
Study on Antitumor Effects
A study published in European Journal of Medicinal Chemistry examined a series of halogenated isoquinolines, including this compound, for their antitumor properties. The results indicated that these compounds induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as chemotherapeutic agents .
Antimicrobial Efficacy Evaluation
In another research article focused on antimicrobial agents, this compound was tested against various bacterial strains. The findings showed that the compound had a significant bactericidal effect on Staphylococcus aureus and Escherichia coli, with observed zones of inhibition ranging from 15 mm to 30 mm depending on the concentration used .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of isoquinoline derivatives. Research indicates that:
- Halogen Substitution : The presence of bromine and chlorine enhances the lipophilicity and reactivity of the compound, which is essential for its interaction with biological targets.
- Fluorine Positioning : The positioning of fluorine atoms significantly impacts the compound's binding affinity to target enzymes and receptors, influencing its overall efficacy .
特性
分子式 |
C9H4BrClFN |
|---|---|
分子量 |
260.49 g/mol |
IUPAC名 |
5-bromo-1-chloro-7-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-8-4-5(12)3-7-6(8)1-2-13-9(7)11/h1-4H |
InChIキー |
RQOCBFVSBYQBNR-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















